Cas no 1805312-15-5 (5-Amino-4-(difluoromethyl)-2-methylpyridine)

5-Amino-4-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 5-Amino-4-(difluoromethyl)-2-methylpyridine
-
- インチ: 1S/C7H8F2N2/c1-4-2-5(7(8)9)6(10)3-11-4/h2-3,7H,10H2,1H3
- InChIKey: MBBUKJXTOBAQRV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C)=NC=C1N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 130
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.9
5-Amino-4-(difluoromethyl)-2-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A020005832-1g |
5-Amino-4-(difluoromethyl)-2-methylpyridine |
1805312-15-5 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
Alichem | A020005832-500mg |
5-Amino-4-(difluoromethyl)-2-methylpyridine |
1805312-15-5 | 97% | 500mg |
$1,038.80 | 2022-04-01 | |
Alichem | A020005832-250mg |
5-Amino-4-(difluoromethyl)-2-methylpyridine |
1805312-15-5 | 97% | 250mg |
$659.60 | 2022-04-01 |
5-Amino-4-(difluoromethyl)-2-methylpyridine 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
5-Amino-4-(difluoromethyl)-2-methylpyridineに関する追加情報
5-Amino-4-(difluoromethyl)-2-methylpyridine: A Comprehensive Overview
The compound 5-Amino-4-(difluoromethyl)-2-methylpyridine (CAS No. 1805312-15-5) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative features a unique combination of functional groups, including an amino group at position 5, a difluoromethyl group at position 4, and a methyl group at position 2. These substituents contribute to its distinctive chemical properties and reactivity, making it a valuable compound in modern organic synthesis.
Recent studies have highlighted the importance of 5-Amino-4-(difluoromethyl)-2-methylpyridine in the development of novel agrochemicals and pharmaceutical agents. For instance, researchers have explored its role as an intermediate in the synthesis of herbicides and insecticides, where its fluorinated structure enhances stability and bioavailability. Additionally, the compound has shown promise in medicinal chemistry as a precursor for bioactive molecules targeting specific enzyme systems.
The synthesis of 5-Amino-4-(difluoromethyl)-2-methylpyridine involves advanced methodologies such as Suzuki coupling and nucleophilic aromatic substitution. These techniques allow for precise control over the substitution pattern on the pyridine ring, ensuring high purity and consistency in the final product. The compound's ability to undergo further functionalization makes it a versatile building block in organic synthesis.
From a structural perspective, 5-Amino-4-(difluoromethyl)-2-methylpyridine exhibits interesting electronic properties due to the electron-withdrawing effects of the amino and difluoromethyl groups. These effects influence its reactivity in various chemical transformations, such as oxidation and reduction reactions. Recent computational studies have provided deeper insights into its electronic structure, enabling more accurate predictions of its behavior in different chemical environments.
In terms of applications, 5-Amino-4-(difluoromethyl)-2-methylpyridine has found utility in materials science as well. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Moreover, the compound's fluorescence properties under certain conditions make it a candidate for optoelectronic materials.
Looking ahead, ongoing research is focused on optimizing the synthesis of 5-Amino-4-(difluoromethyl)-2-methylpyridine to enhance yield and reduce costs. Green chemistry approaches are being explored to minimize environmental impact during production. Furthermore, investigations into its biodegradation pathways are underway to ensure its safe use in agricultural and industrial settings.
In conclusion, 5-Amino-4-(difluoromethyl)-2-methylpyridine (CAS No. 1805312-15-5) stands out as a multifaceted compound with wide-ranging applications across diverse fields. Its unique structure, combined with cutting-edge research advancements, positions it as a key player in contemporary chemical innovation.
1805312-15-5 (5-Amino-4-(difluoromethyl)-2-methylpyridine) 関連製品
- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 946266-50-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)
- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1082565-39-6(2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene)
- 959256-89-4(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)
- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)



